CC 5079 - 203394-55-2

CC 5079

Catalog Number: EVT-8853547
CAS Number: 203394-55-2
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CC 5079 is a synthetic compound recognized for its potent antitumor properties. It serves primarily as an inhibitor of tubulin polymerization and tumor necrosis factor-alpha production, making it a candidate for cancer treatment. The compound has demonstrated significant efficacy against various cancer cell lines, with an inhibitory concentration (IC50) ranging from 4.1 to 50 nanomolar, indicating its high potency in inhibiting cell proliferation .

Source and Classification

CC 5079 is classified as a combretastatin analogue, derived from natural products known for their anticancer activities. It is synthesized from readily available starting materials, specifically targeting the structural features that enhance its biological activity . The compound falls under the category of small-molecule inhibitors, which are crucial in cancer therapy due to their ability to interfere with specific cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of CC 5079 involves several steps, beginning with the preparation of 3,4,5-trimethoxybenzaldehyde. This compound undergoes a series of reactions including olefination and subsequent coupling reactions to form the final product. The key steps in the synthesis are as follows:

  1. Olefination: The starting material is reacted with carbon tetrabromide and triphenylphosphine in dichloromethane to produce 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzene.
  2. Formation of Ethynyl Derivative: This intermediate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile to yield 5-ethynyl-1,2,3-trimethoxybenzene.
  3. Suzuki Coupling: The ethynyl derivative undergoes Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst to produce sulfonyl derivatives which are further processed to obtain CC 5079 .
Molecular Structure Analysis

Structure and Data

The molecular structure of CC 5079 features a core structure similar to that of combretastatin, characterized by a dimethoxyphenyl moiety. The structural formula can be represented as follows:

C24H25O5S\text{C}_{24}\text{H}_{25}\text{O}_{5}\text{S}

Key structural data include:

  • Molecular Weight: Approximately 425 g/mol
  • Key functional groups: Methoxy groups and a sulfonyl group contribute to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

CC 5079 exhibits significant reactivity due to its functional groups. Its primary chemical reactions include:

  • Tubulin Polymerization Inhibition: CC 5079 binds to tubulin, preventing its polymerization into microtubules, which is crucial for cell division.
  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by affecting cell cycle checkpoints and increasing phosphorylation of checkpoint proteins .

These reactions highlight the compound's mechanism of action as it interferes with critical cellular processes involved in cancer proliferation.

Mechanism of Action

Process and Data

The mechanism by which CC 5079 exerts its antitumor effects involves multiple pathways:

  • Inhibition of Tubulin Polymerization: By binding to tubulin, CC 5079 prevents the formation of microtubules necessary for mitosis.
  • Cell Cycle Arrest: It induces G2-M phase arrest in cancer cells, leading to increased apoptosis rates.
  • Tumor Necrosis Factor-alpha Suppression: The compound also inhibits the production of tumor necrosis factor-alpha, a cytokine involved in inflammation and cancer progression .

This multifaceted action makes CC 5079 a promising candidate for further development in cancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CC 5079 possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a yellow oil or solid depending on the formulation.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile.
  • Melting Point: Specific melting points vary based on synthesis but typically range around 51–70 °C depending on derivatives .

These properties are essential for understanding the compound's behavior in biological systems and its potential formulations for therapeutic use.

Applications

Scientific Uses

CC 5079 is primarily explored for its applications in oncology due to its ability to inhibit tumor growth effectively. Its potential uses include:

  • Cancer Treatment: As an antitumor agent targeting various cancers.
  • Research Tool: Utilized in studies investigating tubulin dynamics and apoptosis mechanisms.
  • Developmental Studies: Assists in understanding the pathways involved in cell cycle regulation and tumorigenesis.

The ongoing research into CC 5079 aims to refine its applications further and explore combination therapies that could enhance its efficacy against resistant cancer types .

Mechanistic Insights into Antitumor Activity

CC-5079 represents a structurally novel synthetic compound with a unique polypharmacological profile targeting multiple oncogenic pathways. Its antitumor efficacy stems from concurrent modulation of cytoskeletal dynamics, cyclic nucleotide signaling, phosphatase expression, and inflammatory cytokine cascades—converging to induce potent cell cycle arrest and apoptosis.

Dual Inhibition of Tubulin Polymerization and Phosphodiesterase-4 (PDE4)

CC-5079 exerts dual antagonism against tubulin polymerization and phosphodiesterase-4 (PDE4), a combination rarely observed in single-agent therapeutics. This bifunctionality underpins its broad-spectrum cytotoxicity:

  • Tubulin Inhibition: CC-5079 binds the colchicine site on β-tubulin (Kd ~0.1 μM), suppressing microtubule assembly in a concentration-dependent manner. Competitive binding assays confirm it displaces [³H]colchicine but not paclitaxel or vinblastine, indicating a unique interaction topology. Crucially, it retains nanomolar potency (IC50 = 4.1–50 nM) against multidrug-resistant (MDR) cell lines that efflux conventional tubulin-targeting agents via P-glycoprotein upregulation [1].
  • PDE4 Inhibition: CC-5079 inhibits PDE4 enzymatic activity (IC50 = 270 nM), elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This suppresses tumor necrosis factor-alpha (TNF-α) secretion in lipopolysaccharide-stimulated immune cells, indirectly disrupting tumor-immune crosstalk [1]. Structure-activity relationship (SAR) studies show that incorporating a 3-ethoxy-4-methoxyphenyl group—a PDE4 pharmacophore—enhances this activity. For example, analog 28 achieves PDE4 IC50 = 54 nM while maintaining tubulin inhibition [2] [5].

Table 1: Comparative IC50 Values of CC-5079 and Derivatives

ActivityCC-5079Derivative 28Derivative 45
Tubulin Polymerization~1 μM~1 μMNot reported
PDE4 Inhibition270 nM54 nMNot reported
HCT-116 Cell Viability4.1–50 nM34 nMSimilar to lead

Modulation of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP1) Expression

CC-5079 transcriptionally upregulates mitogen-activated protein kinase phosphatase-1 (MKP1), a dual-specificity phosphatase that deactivates mitogen-activated protein kinases (MAPKs) by dephosphorylating threonine and tyrosine residues:

  • Antiangiogenic Effects: At 0.1 μM, CC-5079 induces MKP1 expression in human umbilical vein endothelial cells (HUVECs), fibroblasts, and MC38 colon carcinoma cells. This suppresses extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) phosphorylation, inhibiting endothelial migration (>80% suppression), invasion (>60%), and microvessel formation ex vivo (chorioallantoic membrane assay) and in vivo (directed in vivo angiogenesis assay) [3].
  • Tumor Microenvironment Remodeling: MKP1 induction disrupts fibroblast-tumor cell crosstalk, normalizing cytokine secretion and matrix metalloproteinase activity. This reduces peritumoral desmoplasia and starves tumors of nutrient supply [3].

Suppression of Tumor Necrosis Factor-Alpha (TNF-α) Secretion in Inflammatory Pathways

TNF-α is a master inflammatory cytokine that promotes tumor survival, angiogenesis, and metastasis. CC-5079 disrupts this axis via:

  • Direct PDE4-Mediated Suppression: By inhibiting PDE4, CC-5079 amplifies cAMP/protein kinase A (PKA) signaling, which blocks nuclear factor kappa B (NF-κB) translocation and TNF-α transcription. This reduces TNF-α secretion from monocytes (IC50 = 270 nM) [1].
  • Downstream Pathophysiological Impact: TNF-α activates NF-κB and JNK in adipocytes, inducing lipolysis and insulin resistance—processes exploited by tumors for energy. CC-5079 indirectly mitigates this metabolic reprogramming, sensitizing cells to apoptosis [7].

Cell Cycle Arrest Mechanisms: G2-M Phase Transition and Apoptotic Signaling

CC-5079 triggers irreversible G2/M arrest and mitochondrial apoptosis through coordinated molecular events:

  • G2/M Checkpoint Activation: Treatment induces phosphorylation of checkpoint kinase 1 (Chk1) and cell division cycle 25C (Cdc25C), preventing cyclin-dependent kinase 1 (Cdk1) activation. This stalls cells in G2/M via cyclin B1 sequestration and p21CIP1/WAF1 upregulation [1].
  • Apoptosis Execution: Arrested cells exhibit Bax/Bcl-2 ratio elevation, mitochondrial membrane depolarization, cytochrome c release, and caspase-9/-3 cascade activation. PARP cleavage confirms irreversible apoptotic commitment [1] [4].

Table 2: Apoptotic Mechanisms Induced by CC-5079 vs. Natural Inducers

Mechanistic FeatureCC-5079Genistein [4]Curcumin [8]
Primary Cell Cycle ArrestG2/MG2/MG2/M
Cyclin ModulationCyclin B1 ↓Cyclin A ↓, Cyclin B1 ↓Not reported
CDK Inhibitorp21CIP1/WAF1p21CIP1/WAF1p53-dependent pathways
Mitochondrial PathwayBax/Bcl-2 ↑, Cytochrome c ↑Bax/Bcl-2 ↑, Cytochrome c ↑Bax/Bcl-2 ↑
Caspase ActivationCaspase-3/-9 ↑Caspase-3/-8/-9 ↑Caspase-3/-9 ↑

Properties

CAS Number

203394-55-2

Product Name

CC 5079

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-21-15-9-14(10-16(12-15)22-2)17(7-8-20)13-5-6-18(23-3)19(11-13)24-4/h5-7,9-12H,1-4H3

InChI Key

QNZGJJKAOJFFSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC#N)C2=CC(=CC(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.